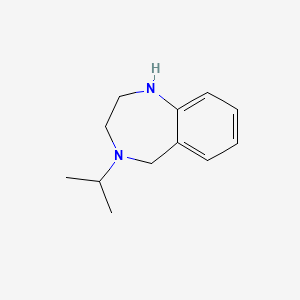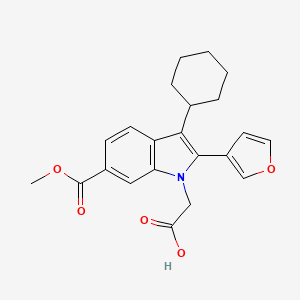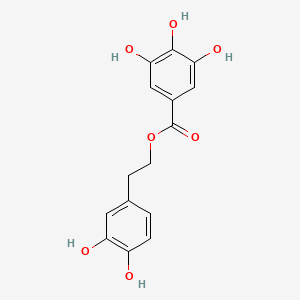
1H-1,4-Benzodiazepine, 2,3,4,5-tetrahydro-4-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,4-Benzodiazepine, 2,3,4,5-tetrahydro-4-(1-methylethyl)- is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and muscle relaxant properties. This particular compound is characterized by its unique structure, which includes a tetrahydro-1,4-benzodiazepine core with an isopropyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,4-Benzodiazepine, 2,3,4,5-tetrahydro-4-(1-methylethyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of an aminobenzophenone derivative with an appropriate alkylating agent, followed by cyclization to form the benzodiazepine ring. The reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts like hydrochloric acid or sulfuric acid .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow chemistry techniques, which allow for efficient and scalable synthesis. Continuous flow methods involve the use of microreactors and controlled reaction conditions to produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions: 1H-1,4-Benzodiazepine, 2,3,4,5-tetrahydro-4-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or additional hydrogen atoms.
Substitution: Substituted benzodiazepines with different functional groups at specific positions on the ring.
Scientific Research Applications
1H-1,4-Benzodiazepine, 2,3,4,5-tetrahydro-4-(1-methylethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, such as anxiolytic and hypnotic properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1H-1,4-Benzodiazepine, 2,3,4,5-tetrahydro-4-(1-methylethyl)- involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of neurotransmitter release and neuronal excitability .
Comparison with Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Clonazepam: Known for its anticonvulsant effects.
Oxazepam: Used primarily for its anxiolytic and hypnotic effects.
Uniqueness: 1H-1,4-Benzodiazepine, 2,3,4,5-tetrahydro-4-(1-methylethyl)- is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other benzodiazepines. The presence of the isopropyl group at the 4-position can influence its binding affinity and selectivity for GABA receptors, potentially leading to different therapeutic effects and side effect profiles .
Properties
CAS No. |
486453-49-0 |
|---|---|
Molecular Formula |
C12H18N2 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
4-propan-2-yl-1,2,3,5-tetrahydro-1,4-benzodiazepine |
InChI |
InChI=1S/C12H18N2/c1-10(2)14-8-7-13-12-6-4-3-5-11(12)9-14/h3-6,10,13H,7-9H2,1-2H3 |
InChI Key |
ULXQCZLXOXWRQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCNC2=CC=CC=C2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Azabicyclo[3.2.0]hept-5-ene-2,7-dione](/img/structure/B14243090.png)
![[(1R,2S)-2-Methyl-2-(4-methylpent-3-en-1-yl)cyclopropyl]methanol](/img/structure/B14243099.png)
![1,3,4,6,9-Pentabromodibenzo[b,d]furan](/img/structure/B14243104.png)
![N-{(2S)-1-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-1-oxo-2-butanyl}-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14243110.png)
![Thiirane, 2,2'-[1,2-ethanediylbis(thiomethylene)]bis-](/img/structure/B14243114.png)
![Benzoic acid, 2-[[(4-methylphenyl)amino]thio]-, ethyl ester](/img/structure/B14243120.png)
![{2-[(5-Chlorothiophen-2-yl)(hydroxyimino)methyl]phenyl}methanol](/img/structure/B14243128.png)
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-hydroxy-5-methoxy-](/img/structure/B14243133.png)

![4-(4-{(E)-[4-(Didodecylamino)phenyl]diazenyl}phenyl)butanoic acid](/img/structure/B14243143.png)

![Pyrimidinium, 1-[2-(4-bromophenyl)-2-oxoethyl]-4-methyl-, bromide](/img/structure/B14243157.png)
